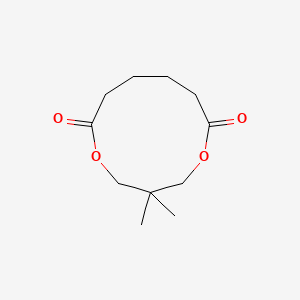

3,3-Dimethyl-1,5-dioxacycloundecane-6,11-dione

Beschreibung

Eigenschaften

IUPAC Name |

3,3-dimethyl-1,5-dioxacycloundecane-6,11-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18O4/c1-11(2)7-14-9(12)5-3-4-6-10(13)15-8-11/h3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXVYDRRQLYLXJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC(=O)CCCCC(=O)OC1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60240647 | |

| Record name | 3,3-Dimethyl-1,5-dioxacycloundecane-6,11-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60240647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94113-47-0 | |

| Record name | 3,3-Dimethyl-1,5-dioxacycloundecane-6,11-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=94113-47-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,3-Dimethyl-1,5-dioxacycloundecane-6,11-dione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094113470 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,3-Dimethyl-1,5-dioxacycloundecane-6,11-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60240647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3-dimethyl-1,5-dioxacycloundecane-6,11-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.093.212 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,3-DIMETHYL-1,5-DIOXACYCLOUNDECANE-6,11-DIONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8XJY3FS589 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 3,3-Dimethyl-1,5-dioxacycloundecane-6,11-dione: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3-Dimethyl-1,5-dioxacycloundecane-6,11-dione, a macrocyclic diester, holds a unique position in the landscape of chemical compounds, bridging the fields of polymer chemistry, analytical science, and materials science. With the CAS Number 94113-47-0 , this compound is recognized for its role as a versatile monomer in the synthesis of biodegradable polyesters and as a significant leachable from polyolefin-based materials used in pharmaceutical packaging.[1][2][3][4] This guide provides a comprehensive overview of its chemical and physical properties, outlines plausible synthetic routes, discusses its analytical characterization, and explores its current and potential applications, particularly within the realm of drug development and materials science.

Physicochemical Properties

This compound is a white to pale yellow solid or a viscous liquid at room temperature.[][6] Its core structure consists of an eleven-membered ring containing two ester linkages and a gem-dimethyl group. This substitution pattern imparts specific characteristics to the molecule, influencing its reactivity, degradation profile, and the properties of polymers derived from it.

| Property | Value | Source(s) |

| CAS Number | 94113-47-0 | [2][3][4][7] |

| Molecular Formula | C₁₁H₁₈O₄ | [7] |

| Molecular Weight | 214.26 g/mol | [7] |

| Appearance | Off-white to pale yellow solid or viscous liquid | [][6] |

| Melting Point | 40-44 °C | |

| Boiling Point | Not available | |

| Solubility | Slightly soluble in chloroform and methanol | |

| Synonyms | Hexanedioic acid, 2,2-dimethyl-1,3-propanediyl ester |

Synthesis and Reaction Pathways

A generalized experimental protocol for the synthesis of a similar cyclic diester is as follows:

Step 1: Esterification

-

In a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, dissolve equimolar amounts of 2,2-dimethyl-1,3-propanediol and adipic acid in a suitable solvent such as toluene.

-

Add a catalytic amount of an acid catalyst, for example, p-toluenesulfonic acid.

-

Heat the mixture to reflux and continuously remove the water formed during the reaction using the Dean-Stark trap.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture and wash it with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the linear polyester precursor.

Step 2: Depolymerization and Cyclization (Ring-Closing)

-

The linear polyester is then subjected to high-temperature vacuum distillation in the presence of a transesterification catalyst (e.g., a tin-based catalyst) to induce depolymerization and intramolecular cyclization, yielding the desired this compound.

-

The product can be purified by fractional distillation or column chromatography.

Caption: Plausible synthetic pathway for this compound.

Spectroscopic and Analytical Characterization

A comprehensive understanding of the structure and purity of this compound is crucial for its application in research and development. The primary analytical techniques for its characterization include Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS).

While a publicly available, verified full set of spectra for this specific compound is scarce, the expected spectral features can be predicted based on its chemical structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the gem-dimethyl protons, the methylene protons of the diol and diacid moieties. The chemical shifts and coupling patterns would provide definitive information about the connectivity of the atoms.

-

¹³C NMR: The carbon NMR spectrum would display distinct peaks for the carbonyl carbons of the ester groups, the quaternary carbon of the gem-dimethyl group, and the various methylene carbons in the ring, confirming the carbon framework of the molecule.

Fourier-Transform Infrared (FTIR) Spectroscopy:

The FTIR spectrum is a powerful tool for identifying the functional groups present in the molecule. The most prominent feature in the FTIR spectrum of this compound would be a strong absorption band corresponding to the C=O stretching vibration of the ester groups, typically appearing in the region of 1730-1750 cm⁻¹. Other characteristic bands would include C-O stretching vibrations and C-H stretching and bending vibrations.

Mass Spectrometry (MS):

Mass spectrometry is essential for determining the molecular weight and for obtaining information about the fragmentation pattern of the molecule, which can aid in its identification. In a study by Jenke et al. (2005), this compound was identified as a leachable from a polyolefin plastic container, and its mass spectrum was reported.[1] The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 214, corresponding to its molecular weight. Common fragmentation pathways for esters would involve cleavage of the C-O and C-C bonds adjacent to the carbonyl groups.

Applications in Research and Development

The unique structural features of this compound make it a valuable compound in several areas of research and development.

1. Monomer for Biodegradable Polymers:

The primary application of this compound is as a monomer for the synthesis of biodegradable polyesters through ring-opening polymerization (ROP).[] The resulting polymers can be tailored to have specific properties, such as controlled degradation rates and mechanical strength, making them suitable for various applications, including:

-

Drug Delivery Systems: The biodegradable nature of these polyesters makes them excellent candidates for creating matrices for the controlled release of therapeutic agents. The polymer would degrade over time in the body, releasing the encapsulated drug at a predetermined rate.

-

Biomedical Implants and Sutures: The biocompatibility and biodegradability of these polymers are advantageous for fabricating temporary medical devices that do not require surgical removal.

-

Environmentally Friendly Plastics: As a building block for biodegradable plastics, it offers a more sustainable alternative to traditional non-degradable polymers.

Caption: Ring-Opening Polymerization workflow and applications.

2. Intermediate in Organic Synthesis:

Its cyclic diester structure makes it a versatile intermediate for the synthesis of other complex organic molecules. It can undergo various chemical transformations, such as reduction to the corresponding diol or reaction with nucleophiles to open the ring and introduce new functional groups.

3. Analytical Reference Standard:

Due to its presence as a leachable from pharmaceutical packaging, this compound is used as an analytical reference standard.[3][8] This allows for the accurate identification and quantification of this compound in leachables and extractables studies, which are critical for ensuring the safety and quality of pharmaceutical products.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling this compound. While a comprehensive toxicological profile for this specific compound is not publicly available, it is recommended to handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier.[9]

Formation as a Leachable from Polyolefins

A significant aspect of this compound's relevance, particularly to the pharmaceutical industry, is its identification as a leachable from polyolefin plastic containers.[1][4] The exact mechanism of its formation is not fully elucidated in the available literature but is likely due to the degradation or interaction of additives present in the polyolefin material with the container's contents, especially under conditions of heat or prolonged storage. The presence of such leachables in pharmaceutical formulations is a major concern as they can potentially affect the stability of the drug product and pose a risk to patient safety.[10]

Conclusion

This compound is a multifaceted compound with significant implications for materials science, organic synthesis, and pharmaceutical quality control. Its role as a monomer for creating advanced biodegradable polymers for drug delivery and other biomedical applications highlights its potential for innovation. Simultaneously, its presence as a leachable from common packaging materials underscores the importance of rigorous analytical testing to ensure the safety and efficacy of pharmaceutical products. Further research into its synthesis, polymerization, and toxicological profile will undoubtedly expand its applications and our understanding of its behavior in various systems.

References

- Jenke, D.R., et al. (2005). Accumulation of extractables in buffer solutions from a polyolefin plastic container. International Journal of Pharmaceutics, 297(1-2), 120-133.

-

BDSynthesis. This compound | CAS number: 94113-47-0. [Link]

-

Royal Society of Chemistry. VI. 1H and 13C NMR Spectra. [Link]

-

Triad Scientific Solutions. Publications. [Link]

-

Fragrance Material Safety Assessment Center. CAS Registry Number 53834-70-1. [Link]

-

Axios Research. 3, 3-Dimethyl-1, 5-Dioxacycloundecane-6,11-Dione - CAS - 94113-47-0. [Link]

-

PubChem. This compound. [Link]

- Jenke, D. R., et al. (2015). Materials in Manufacturing and Packaging Systems as Sources of Elemental Impurities in Packaged Drug Products: A Literature Review. PDA journal of pharmaceutical science and technology, 69(1), 1–48.

-

ResearchGate. Materials in Manufacturing and Packaging Systems as Sources of Elemental Impurities in Packaged Drug Products: A Literature Review | Request PDF. [Link]

-

Doc Brown's Chemistry. C7H16 mass spectrum of 3,3-dimethylpentane fragmentation pattern of m/z m/e ions for.... [Link]

-

NIST WebBook. 1,3-Dioxane-4,6-dione, 2,2-dimethyl-. [Link]

-

ResearchGate. Evaluation of the Chemical Compatibility of Plastic Contact Materials and Pharmaceutical Products; Safety Considerations Related to Extractables and Leachables | Request PDF. [Link]

-

NIST WebBook. 1,3-Cyclohexanedione, 5,5-dimethyl-. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. This compound CAS#: 94113-47-0 [m.chemicalbook.com]

- 3. bdg.co.nz [bdg.co.nz]

- 4. This compound | 94113-47-0 [chemicalbook.com]

- 6. usbio.net [usbio.net]

- 7. scbt.com [scbt.com]

- 8. 3, 3-Dimethyl-1, 5-Dioxacycloundecane-6,11-Dione - CAS - 94113-47-0 | Axios Research [axios-research.com]

- 9. Page loading... [wap.guidechem.com]

- 10. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 3,3-Dimethyl-1,5-dioxacycloundecane-6,11-dione: A Compound at the Interface of Polymer Science and Pharmaceutical Quality Control

Introduction: A Tale of Two Identities

3,3-Dimethyl-1,5-dioxacycloundecane-6,11-dione, a macrocyclic diester, presents a fascinating duality in the chemical landscape. On one hand, its structure is emblematic of a class of monomers with significant potential in advanced polymer synthesis, offering a pathway to novel aliphatic polyesters with tunable properties. On the other hand, its primary identity in the scientific literature is that of a "leachable" or "extractable"—a compound that migrates from plastic packaging materials into pharmaceutical solutions, raising important questions about drug purity and patient safety.

This guide provides a comprehensive technical overview of this compound, designed for researchers, scientists, and drug development professionals. It navigates both facets of this compound's identity, offering insights into its chemical nature, its origins as a material leachable, its theoretical potential as a polymer building block, and the analytical and toxicological considerations its presence necessitates.

Chemical and Physical Properties

This compound is a cyclic diester with the molecular formula C₁₁H₁₈O₄ and a molecular weight of 214.26 g/mol .[1][2][3] Its structure features an 11-membered ring containing two ester functional groups and a gem-dimethyl substitution. This substitution is significant as it introduces steric hindrance, which can influence the compound's reactivity and the properties of any resulting polymers.

| Property | Value | Source(s) |

| CAS Number | 94113-47-0 | [1][2][3] |

| Molecular Formula | C₁₁H₁₈O₄ | [1][2][3] |

| Molecular Weight | 214.26 g/mol | [1][2][3] |

| Appearance | White to pale yellow oil to low-melting solid | |

| Solubility | Slightly soluble in chloroform and methanol |

The 11-membered ring structure places this compound in the category of macrocycles, which are of significant interest in medicinal chemistry and materials science due to their unique conformational properties.[4]

Caption: Chemical structure of this compound.

Origin as an Extractable and Leachable Compound

The most prominent context for this compound in scientific literature is as a substance that leaches from polyolefin plastic containers used for pharmaceutical solutions, such as buffers.[3][5][6] This was notably documented by Jenke et al. in their 2005 study on extractables from such materials.[6]

Extractables vs. Leachables: A Critical Distinction

-

Extractables are compounds that can be forced out of a material under aggressive conditions (e.g., harsh solvents, high temperatures). These studies represent a "worst-case" scenario.

-

Leachables are compounds that migrate from a material into a product under normal conditions of use and storage. These are a direct concern for product quality and patient safety.[7]

The presence of this compound as a leachable suggests it may be formed from the degradation of polymer additives or the polymer itself, potentially during sterilization processes like gamma irradiation or over the product's shelf life.

Caption: Formation and migration of leachables from plastic containers.

Hypothetical Synthesis

While there are no specific published protocols for the intentional synthesis of this compound, its structure as a macrocyclic diester suggests a plausible synthetic route via macrolactonization. This would likely involve the esterification of a linear hydroxy acid precursor under high-dilution conditions to favor intramolecular cyclization over intermolecular polymerization.

A potential precursor could be synthesized from 2,2-dimethyl-1,3-propanediol and a six-carbon dicarboxylic acid derivative.

Proposed Retro-Synthetic Analysis:

Caption: A plausible retro-synthetic pathway for the target compound.

Potential as a Monomer for Ring-Opening Polymerization (ROP)

The cyclic ester structure of this compound makes it a theoretical candidate for Ring-Opening Polymerization (ROP), a powerful technique for producing well-defined aliphatic polyesters. Aliphatic polyesters are highly valued for their biocompatibility and biodegradability, making them suitable for biomedical applications such as drug delivery systems and tissue engineering scaffolds.[8][9]

Key Considerations for ROP:

-

Catalysts: ROP of lactones can be initiated by various catalysts, including organometallic complexes (e.g., tin, aluminum, zinc-based), and organocatalysts. The choice of catalyst is critical for controlling the polymerization rate, molecular weight, and stereochemistry of the resulting polymer.

-

Gem-Dimethyl Effect: The gem-dimethyl group on the monomer would likely influence the polymerization kinetics and the properties of the resulting polyester. This substitution can increase the polymer's rigidity and hydrolytic stability.

-

Polymer Properties: The resulting polyester, poly(this compound), would be expected to be a biodegradable and biocompatible material. Its thermal and mechanical properties would be influenced by the presence of the gem-dimethyl groups and the overall chain structure.

Experimental Workflow for ROP:

Caption: General workflow for the ring-opening polymerization of a lactone monomer.

Analytical Characterization

The definitive identification and quantification of this compound, particularly at the low concentrations expected for leachables, requires sophisticated analytical techniques.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is a primary tool for identifying volatile and semi-volatile organic compounds. The mass spectrum would provide a molecular fingerprint for identification.[6]

-

Liquid Chromatography-Mass Spectrometry (LC-MS): For less volatile compounds or complex matrices, LC-MS is often employed.

Toxicological and Biocompatibility Assessment

As a known leachable, the toxicological profile of this compound is of paramount importance. A thorough risk assessment is necessary to determine the potential impact on patient safety.[10][11][12]

Key Steps in Toxicological Risk Assessment:

-

Identification and Quantification: Determining the concentration of the leachable in the final drug product.

-

Hazard Identification: Assessing the intrinsic toxicity of the compound through literature review, in silico predictions (e.g., QSAR), and, if necessary, in vitro or in vivo studies.

-

Exposure Assessment: Calculating the patient's potential daily intake based on the drug's dosage.

-

Risk Characterization: Comparing the patient's exposure to established safety thresholds, such as the Threshold of Toxicological Concern (TTC), to determine if the risk is acceptable.[12]

While specific toxicological data for this compound is lacking, the general class of aliphatic polyesters and their degradation products are often considered to have good biocompatibility.[8][9][13][14] However, any leachable must be assessed on a case-by-case basis.

Conclusion and Future Perspectives

This compound occupies a unique and important niche in chemical science. Its primary significance lies in its role as an indicator of potential interactions between pharmaceutical products and their packaging. For drug development professionals, understanding its origins, analytical detection, and toxicological assessment is crucial for ensuring product quality and safety.

For polymer and materials scientists, this compound represents an unexplored opportunity. Detailed investigation into its synthesis, polymerization, and the properties of the resulting polyester could lead to the development of new biodegradable materials with tailored characteristics. The "leachable" of today could become the high-performance polymer of tomorrow, underscoring the dynamic and often unexpected pathways of scientific discovery.

References

-

Bu, Y., Ma, J., Bei, J., & Wang, S. (2019). Surface Modification of Aliphatic Polyester to Enhance Biocompatibility. Frontiers in Bioengineering and Biotechnology, 7, 98. Available from: [Link]

-

A3P. (n.d.). Toxicological evaluation of extractables and leachables associated with the use of Single Use Systems (SUS). A3P. Available from: [Link]

-

Netpharmalab. (n.d.). Toxicological risk assessment of extractable and leachable impurities. Netpharmalab. Available from: [Link]

-

An Overview of Risk Assessment Strategies for Extractables and Leachables. (n.d.). BioProcess International. Available from: [Link]

-

iS-Tox® Platform. (n.d.). Safety assessment of extractables and leachables: Analytical aspects in line with toxicological aspects. Altox. Available from: [Link]

-

Bu, Y., Ma, J., Bei, J., & Wang, S. (2019). Surface modification of aliphatic polyester to enhance biocompatibility. Lund University Publications. Available from: [Link]

-

QbD Group. (2025). Toxicological Assessment of Extractables and Leachables (E&L). QbD Group. Available from: [Link]

-

Bu, Y., Ma, J., Bei, J., & Wang, S. (2019). Surface Modification of Aliphatic Polyester to Enhance Biocompatibility. ResearchGate. Available from: [Link]

-

SPE. (2025). Inside Materials – Aliphatic Polyesters. Plastics Engineering. Available from: [Link]

-

Jenke, D. R. (2007). Extractable/Leachable Substances from Plastic Materials Used as Pharmaceutical Product Containers/Devices. PDA Journal of Pharmaceutical Science and Technology. Available from: [Link]

-

Chen, E. Y.-X., et al. (2022). Ring-Opening Polymerization of Lactones to Prepare Closed-Loop Recyclable Polyesters. ResearchGate. Available from: [Link]

-

Montgomery, J., et al. (2017). Synthesis of Diverse 11- and 12-Membered Macrolactones from a Common Linear Substrate Using a Single Biocatalyst. ResearchGate. Available from: [Link]

-

Carpentier, J.-F., et al. (2021). Ring-opening (co)polymerization of chiral seven-membered lactones mediated by achiral yttrium catalysts: insights into the catalyst stereocontrol by mass spectrometry. Polymer Chemistry. Available from: [Link]

-

Jenke, D. R. (2007). Extractable/leachable substances from plastic materials used as pharmaceutical product containers/devices. ResearchGate. Available from: [Link]

-

Montgomery, J., et al. (2017). Synthesis of Diverse 11- and 12-Membered Macrolactones from a Common Linear Substrate Using a Single Biocatalyst. PubMed Central. Available from: [Link]

-

Jenke, D. R., et al. (2005). Accumulation of extractables in buffer solutions from a polyolefin plastic container. ResearchGate. Available from: [Link]

-

BioProcess International. (2012). Extractables and Leachables from Single-Use Disposables. BioProcess International. Available from: [Link]

-

Al-Harrasi, A., et al. (2020). Synthesis and Thermal Investigations of Eleven-Membered Ring Systems Containing One of the Heavier Group 14 Element Atoms Si, Ge, and Sn. PubMed Central. Available from: [Link]

-

Julia, M., et al. (1981). Synthesis of 11-and 12-membered rings by a direct cyclization method. ResearchGate. Available from: [Link]

-

Coscollà, C., et al. (2021). Identification of Potential Extractables and Leachables in Cosmetic Plastic Packaging by Microchambers-Thermal Extraction and Pyrolysis-Gas Chromatography-Mass Spectrometry. PubMed Central. Available from: [Link]

-

Duchateau, R., et al. (2018). Organocatalyzed ring opening polymerization of regio-isomeric lactones: reactivity and thermodynamics considerations. Polymer Chemistry. Available from: [Link]

-

Carpentier, J.-F., et al. (2021). Stereoselective ring-opening polymerization of functional β-lactones: influence of the exocyclic side-group. Polymer Chemistry. Available from: [Link]

-

Sardon, A., et al. (2021). Sourcing, thermodynamics, and ring-opening (co)polymerization of substituted δ-lactones: a review. Polymer Chemistry. Available from: [Link]

-

AZoM. (2024). How to Determine Leachables and Extractables in Polymers. AZoM. Available from: [Link]

-

BDG Synthesis. (n.d.). This compound. BDG Synthesis. Available from: [Link]

-

Triad Scientific Solutions. (n.d.). Publications. Triad Scientific Solutions. Available from: [Link]

-

Butschke, B., et al. (2021). Synthesis of the[15]Cyclacene Framework by Repetitive Diels–Alder Cycloadditions. MDPI. Available from: [Link]

-

Jenke, D. R., et al. (2015). Materials in Manufacturing and Packaging Systems as Sources of Elemental Impurities in Packaged Drug Products: A Literature Review. PubMed. Available from: [Link]

-

Jenke, D. R., et al. (2015). Materials in Manufacturing and Packaging Systems as Sources of Elemental Impurities in Packaged Drug Products: A Literature Review. ResearchGate. Available from: [Link]

-

Jenke, D. R. (2007). Evaluation of the Chemical Compatibility of Plastic Contact Materials and Pharmaceutical Products; Safety Considerations Related to Extractables and Leachables. ResearchGate. Available from: [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. This compound [lgcstandards.com]

- 3. This compound CAS#: 94113-47-0 [chemicalbook.com]

- 4. Synthesis and Thermal Investigations of Eleven-Membered Ring Systems Containing One of the Heavier Group 14 Element Atoms Si, Ge, and Sn - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. bioprocessintl.com [bioprocessintl.com]

- 8. Surface Modification of Aliphatic Polyester to Enhance Biocompatibility - PMC [pmc.ncbi.nlm.nih.gov]

- 9. plasticsengineering.org [plasticsengineering.org]

- 10. Toxicological evaluation of extractables and leachables associated with the use of Single Use Systems (SUS) - A3P - Pharmaceutical & Biotechnology Industry [a3p.org]

- 11. netpharmalab.es [netpharmalab.es]

- 12. biopharminternational.com [biopharminternational.com]

- 13. Surface modification of aliphatic polyester to enhance biocompatibility - Xi'an Jiaotong University [scholar.xjtu.edu.cn:443]

- 14. researchgate.net [researchgate.net]

- 15. Extractable/Leachable Substances from Plastic Materials Used as Pharmaceutical Product Containers/Devices | PDA Journal of Pharmaceutical Science and Technology [journal.pda.org]

An In-depth Technical Guide to the Synthesis of 3,3-Dimethyl-1,5-dioxacycloundecane-6,11-dione

Abstract

This technical guide provides a comprehensive overview of a plausible and robust synthetic route for 3,3-Dimethyl-1,5-dioxacycloundecane-6,11-dione. This macrocyclic dilactone is a valuable target for research in polymer chemistry and materials science, where it can serve as a monomer for the synthesis of biodegradable polyesters.[] This document details the retrosynthetic analysis, key starting materials, and a step-by-step experimental protocol for the synthesis of this target molecule. The proposed route is grounded in established principles of organic synthesis, particularly macrolactonization reactions. This guide is intended for researchers, scientists, and professionals in drug development and materials science who require a thorough understanding of the synthesis of complex macrocycles.

Introduction

This compound is a cyclic diester with an 11-membered ring.[2][3][4][5][6] The presence of the gem-dimethyl group on the carbon atom alpha to one of the ether oxygens introduces conformational rigidity and can influence the physicochemical properties of polymers derived from it.[] The synthesis of such macrocyclic dilactones is a challenging endeavor in organic chemistry, often requiring high-dilution conditions to favor intramolecular cyclization over intermolecular polymerization.[7] This guide will focus on a practical and efficient approach to synthesize this target molecule.

Retrosynthetic Analysis

A logical retrosynthetic analysis of the target molecule, this compound (I), suggests that it can be formed through an intramolecular esterification (macrolactonization) of a linear hydroxy acid precursor. However, a more convergent and commonly employed strategy for macrocyclic dilactones involves the intermolecular condensation of a diacid and a diol. This approach is often more practical as it utilizes readily available starting materials.

Therefore, the primary disconnection is made at the two ester linkages, leading to 3,3-dimethylglutaric acid (II) and 2,2-dimethylpropane-1,3-diol (neopentyl glycol) (III) as the key building blocks.

Caption: Proposed synthetic route to the target molecule.

Experimental Protocol: Yamaguchi Macrolactonization

This protocol is based on the general principles of the Yamaguchi esterification and is adapted for the synthesis of the target macrocyclic dilactone. High-dilution conditions are crucial to minimize the formation of oligomeric and polymeric byproducts.

-

Step 1: Formation of the Mixed Anhydride

-

To a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add a solution of 3,3-dimethylglutaric acid (1.0 eq) in anhydrous toluene (to achieve a final high dilution concentration, e.g., 0.01 M).

-

Add triethylamine (2.2 eq) and stir the solution at room temperature for 30 minutes.

-

Cool the reaction mixture to 0 °C and add a solution of 2,4,6-trichlorobenzoyl chloride (1.1 eq) in anhydrous toluene dropwise over 30 minutes.

-

Allow the reaction to stir at room temperature for 2-4 hours. The formation of triethylamine hydrochloride will be observed as a white precipitate.

-

-

Step 2: Macrolactonization

-

In a separate, large, flame-dried, three-necked round-bottom flask under an inert atmosphere, prepare a solution of 2,2-dimethylpropane-1,3-diol (1.0 eq) and 4-(dimethylamino)pyridine (DMAP) (3.0 eq) in a large volume of anhydrous toluene (to maintain high dilution).

-

Heat the solution of the diol and DMAP to reflux.

-

Using a syringe pump, add the solution of the mixed anhydride from Step 1 to the refluxing solution of the diol and DMAP over a period of 8-12 hours. This slow addition is critical for favoring the intramolecular cyclization.

-

After the addition is complete, continue to reflux the reaction mixture for an additional 2-4 hours, monitoring the reaction progress by TLC or LC-MS.

-

-

Step 3: Work-up and Purification

-

Cool the reaction mixture to room temperature and filter to remove the triethylamine hydrochloride precipitate.

-

Wash the filtrate sequentially with saturated aqueous sodium bicarbonate solution, 1 M hydrochloric acid, and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

-

| Reagent | Molar Mass ( g/mol ) | Quantity (g) | Moles (mmol) | Equivalents |

| 3,3-Dimethylglutaric Acid | 160.17 | 1.60 | 10 | 1.0 |

| 2,2-Dimethylpropane-1,3-diol | 104.15 | 1.04 | 10 | 1.0 |

| 2,4,6-Trichlorobenzoyl chloride | 244.44 | 2.69 | 11 | 1.1 |

| Triethylamine | 101.19 | 2.23 | 22 | 2.2 |

| 4-(Dimethylamino)pyridine (DMAP) | 122.17 | 3.67 | 30 | 3.0 |

| Anhydrous Toluene | - | ~2 L | - | - |

Characterization

The final product should be characterized using standard analytical techniques to confirm its identity and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy will provide detailed information about the structure of the molecule, including the chemical shifts and coupling constants of the protons and carbons.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular weight and elemental composition of the synthesized compound.

-

Infrared (IR) Spectroscopy: IR spectroscopy will show the characteristic absorption bands for the ester carbonyl groups.

-

Melting Point: A sharp melting point will indicate the purity of the crystalline product.

Conclusion

The synthesis of this compound can be achieved through a convergent route involving the macrolactonization of 3,3-dimethylglutaric acid and 2,2-dimethylpropane-1,3-diol. The Yamaguchi esterification is a highly effective method for this transformation, particularly given the sterically hindered nature of the diol. Careful control of reaction conditions, especially the use of high dilution and slow addition, is paramount to achieving a good yield of the desired macrocycle. The protocols and data presented in this guide provide a solid foundation for the successful synthesis of this valuable compound for applications in materials science and beyond.

References

- Google Patents. (n.d.). EP0064633B1 - Process for the preparation of 3,3-dimethyl-glutaric acid.

-

iSm2. (n.d.). Macrolactonization in the Total Synthesis of Natural Products. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). 3,3-Dimethylglutaric anhydride. Retrieved from [Link]

-

PubChem. (n.d.). 2,2-Dimethylpropane-1,3-diol;2-ethylpropane-1,3-diol. Retrieved from [Link]

-

Wikipedia. (n.d.). Neopentyl glycol. Retrieved from [Link]

Sources

3,3-Dimethyl-1,5-dioxacycloundecane-6,11-dione physical and chemical properties

An In-Depth Technical Guide to 3,3-Dimethyl-1,5-dioxacycloundecane-6,11-dione: Properties, Synthesis, and Applications

Introduction

This compound, a notable cyclic diester, holds significant promise in the realms of polymer chemistry and materials science. This guide offers a comprehensive overview of its physical and chemical properties, synthesis, reactivity, and applications, with a particular focus on its role as a monomer in the creation of biodegradable polyesters. The content herein is tailored for researchers, scientists, and professionals in drug development seeking a detailed understanding of this versatile compound.

Physicochemical Properties

This compound is a white to pale yellow crystalline solid or viscous liquid, depending on its purity and the ambient temperature. Its core structure consists of an eleven-membered ring containing two ester linkages and a gem-dimethyl group. This substitution enhances the steric stability and hydrophobicity of the molecule.

Core Compound Identifiers and Properties

| Property | Value | Reference |

| CAS Number | 94113-47-0 | [1] |

| Molecular Formula | C₁₁H₁₈O₄ | [1] |

| Molecular Weight | 214.26 g/mol | [1] |

| Melting Point | 40 - 44 °C | [1] |

| Boiling Point (Predicted) | 400.7 ± 38.0 °C | [1] |

| Density (Predicted) | 1.026 ± 0.06 g/cm³ | [1] |

| Solubility | Slightly soluble in chloroform and methanol. | [1] |

Synthesis and Characterization

General Synthesis Workflow

The following diagram illustrates a probable synthetic approach for this compound.

Caption: General workflow for Ring-Opening Polymerization.

Experimental Protocol: Ring-Opening Polymerization (General Procedure)

The following is a generalized protocol for the ROP of a cyclic ester monomer, which can be adapted for this compound.

-

Monomer and Catalyst Preparation: Dry the monomer, this compound, under vacuum at a temperature below its melting point for several hours to remove any moisture. Prepare a stock solution of the chosen catalyst (e.g., tin(II) octoate or a yttrium-based complex) in a dry, aprotic solvent like toluene.

-

Polymerization Setup: In a glovebox or under an inert atmosphere (e.g., nitrogen or argon), add the dried monomer to a flame-dried reaction vessel equipped with a magnetic stirrer.

-

Initiation: Add a calculated amount of an initiator, such as benzyl alcohol, to control the molecular weight of the resulting polymer.

-

Polymerization: Heat the reaction mixture to the desired temperature (typically 100-150 °C) and add the catalyst solution to initiate the polymerization.

-

Monitoring and Termination: Monitor the progress of the reaction by techniques such as ¹H NMR spectroscopy or by observing the increase in viscosity. Once the desired conversion is reached, cool the reaction to room temperature and dissolve the polymer in a suitable solvent like chloroform.

-

Purification: Precipitate the polymer by pouring the solution into a non-solvent such as cold methanol. Filter and dry the polymer under vacuum to a constant weight.

Applications

The primary application of this compound lies in its role as a monomer for the synthesis of aliphatic polyesters. These polymers are often biodegradable and biocompatible, making them suitable for various applications, including:

-

Biomedical Devices: The resulting polyesters can be used in the fabrication of sutures, stents, and other implantable medical devices. * Drug Delivery Systems: The biodegradable nature of the polymers makes them excellent candidates for controlled-release drug delivery matrices.

-

Environmentally Friendly Plastics: These polyesters can be used to produce biodegradable packaging materials, reducing the environmental impact of plastic waste. Beyond polymerization, this compound can serve as a versatile intermediate in organic synthesis for the preparation of functional diols and other macrocyclic compounds.

Safety and Handling

Detailed toxicological data for this compound is limited. As with any chemical, it should be handled with care in a well-ventilated laboratory, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. Avoid inhalation of dust or vapor and prevent contact with skin and eyes. For detailed safety information, it is crucial to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable monomer for the synthesis of biodegradable polyesters with tunable properties. The presence of the gem-dimethyl group offers a unique structural feature that can be exploited to modify the physical and chemical characteristics of the resulting polymers. While specific experimental data for this compound is not extensively documented in open literature, its structural similarity to other cyclic esters provides a strong basis for understanding its synthesis, reactivity, and potential applications. Further research into the detailed polymerization kinetics, degradation profiles of its polymers, and toxicological properties will undoubtedly expand its utility in materials science and biomedical engineering.

References

-

BDG Synthesis. This compound | CAS number: 94113-47-0. [Link]

Sources

An In-Depth Technical Guide to 3,3-Dimethyl-1,5-dioxacycloundecane-6,11-dione: From Serendipitous Discovery to Modern Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3,3-Dimethyl-1,5-dioxacycloundecane-6,11-dione, a macrocyclic di-lactone. The narrative traces the historical context of its likely discovery within the pioneering polymer research of the early 20th century, details its synthesis and chemical properties, and explores its contemporary applications in polymer chemistry, organic synthesis, and materials science. This document serves as a technical resource, offering insights into the experimental causality behind its synthesis and the self-validating nature of its characterization protocols.

Introduction: A Molecule of Unexpected Origins

This compound, a colorless to pale yellow crystalline solid or viscous liquid, is a cyclic diester with the molecular formula C₁₁H₁₈O₄.[] Structurally, it is characterized by an 11-membered ring containing two ester linkages and a gem-dimethyl group. While now recognized for its utility as a monomer for biodegradable polyesters and as a versatile synthetic intermediate, its origins are likely rooted in the fundamental investigations into polymerization and macrocyclic chemistry.[][2] Interestingly, this compound has also been identified as a leachable impurity from polyolefin plastics, highlighting its relevance in analytical and safety studies.[3]

This guide will delve into the probable historical discovery of this class of compounds, provide a detailed synthesis protocol, present its key physicochemical properties, and discuss its modern-day applications, offering a holistic view for researchers and professionals in the chemical and pharmaceutical sciences.

Historical Context and Discovery: A Legacy of Polymer Pioneers

While a singular, definitive publication announcing the "discovery" of this compound is not readily apparent, its synthesis falls squarely within the groundbreaking research on polymerization and ring-forming reactions conducted by Wallace Carothers and his team at DuPont in the 1930s.[2][4][5] Carothers' seminal work, which led to the invention of nylon and neoprene, was built upon a systematic exploration of condensation polymerization, including the formation of polyesters from diols and dicarboxylic acids.[2][6]

A critical aspect of this research was the investigation of the equilibrium between linear polymers and cyclic esters (lactones). Carothers and his colleague, E. W. Spanagel, published extensively on the preparation of macrocyclic lactones through the depolymerization of linear polyesters.[7] Their work in the Journal of the American Chemical Society detailed the synthesis and properties of a variety of macrocyclic esters.[8]

The synthesis of this compound is a logical extension of this research, involving the esterification of a gem-disubstituted diol (2,2-dimethyl-1,3-propanediol, also known as neopentyl glycol) with a dicarboxylic acid. The principles of intramolecular cyclization to form a stable 11-membered ring are consistent with the foundational understanding of ring strain and reaction kinetics developed during this era. Although not explicitly named in the titles of these early papers, the synthesis of such a molecule would have been a natural part of their systematic investigation into the relationship between monomer structure and the formation of cyclic versus linear polymers.

Synthesis and Characterization

The synthesis of this compound is typically achieved through the esterification of a suitable diol and dicarboxylic acid, followed by a high-dilution cyclization to favor the formation of the monomeric macrocycle over linear polymerization.

Synthetic Pathway

A plausible and efficient laboratory-scale synthesis involves the reaction of 2,2-dimethyl-1,3-propanediol with a dicarboxylic acid derivative, such as adipoyl chloride, under conditions that promote intramolecular cyclization.

Caption: Synthetic workflow for this compound.

Experimental Protocol

Materials:

-

2,2-Dimethyl-1,3-propanediol (Neopentyl Glycol)

-

Adipoyl chloride

-

High-purity, dry solvent (e.g., dichloromethane or toluene)

-

Tertiary amine base (e.g., triethylamine or pyridine)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Eluent (e.g., hexane/ethyl acetate mixture)

Procedure:

-

Reaction Setup: A large, three-necked round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon). The reaction is performed under high-dilution conditions to promote intramolecular cyclization.

-

Reactant Addition: A solution of 2,2-dimethyl-1,3-propanediol and the tertiary amine base in the dry solvent is added to the reaction flask. A solution of adipoyl chloride in the same solvent is added dropwise from the dropping funnel over several hours with vigorous stirring.

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) to observe the consumption of the starting materials and the formation of the product.

-

Workup: Upon completion, the reaction mixture is quenched with a dilute aqueous acid solution. The organic layer is separated, washed with brine, and dried over anhydrous magnesium sulfate.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel using a suitable eluent system to yield the pure this compound.

Characterization Data

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₈O₄ | [][9][10] |

| Molecular Weight | 214.26 g/mol | [][9][10] |

| CAS Number | 94113-47-0 | [9][10][11][12] |

| Appearance | Colorless to pale yellow crystalline solid or viscous liquid | [] |

Spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) would be required for full structural elucidation and confirmation of purity.

Modern Applications

The unique structural features of this compound, namely its macrocyclic structure and the presence of a gem-dimethyl group, have led to its use in several specialized areas of chemistry.

Polymer and Materials Chemistry

This di-lactone serves as a valuable monomer in the synthesis of aliphatic polyesters through ring-opening polymerization.[] The resulting polymers exhibit enhanced mechanical strength and hydrolytic resistance due to the structural rigidity imparted by the gem-dimethyl group.[] These biodegradable polyesters find applications in:

-

Biomedical devices: as materials for implants and controlled-release drug delivery systems.[]

-

Packaging films: offering a biodegradable alternative to conventional plastics.[]

Caption: Application in polymer synthesis.

Synthetic Organic Chemistry

As a versatile intermediate, it participates in selective ring-opening reactions with various nucleophiles to produce diester or diamide derivatives.[] This reactivity makes it a useful building block in the synthesis of more complex molecules for the pharmaceutical and fine chemical industries.[]

Analytical and Structural Research

Due to its well-defined geometry, this compound is employed in spectroscopic and crystallographic studies to investigate the conformational dynamics of medium-ring lactones.[] Its stability also makes it a suitable reference material in analytical method development for cyclic ester systems.[]

Conclusion

This compound, a molecule likely emerging from the foundational polymer research of the early 20th century, has evolved into a compound of significant interest in modern chemistry. Its journey from a potential laboratory curiosity to a valuable monomer and synthetic intermediate underscores the enduring legacy of fundamental scientific inquiry. The principles of its synthesis, rooted in the pioneering work of chemists like Wallace Carothers, continue to be relevant today. For researchers and professionals in drug development and materials science, this macrocyclic di-lactone offers a unique combination of structural features and reactivity, paving the way for the development of novel polymers and complex organic molecules.

References

-

Wallace Carothers - Lemelson-MIT Program. (URL: [Link])

-

Spanagel, E. W., & Carothers, W. H. (1936). Preparation of Macrocyclic Lactones by Depolymerization. I. Journal of the American Chemical Society, 58(4), 654–657. (URL: [Link])

-

Wallace Hume Carothers and the Birth of Rational Polymer Synthesis. Indian Academy of Sciences. (URL: [Link])

-

Hill, J. W., & Carothers, W. H. (1933). Studies of Polymerization and Ring Formation. XXI. Physical Properties of Macrocyclic Esters and Anhydrides. New Types of Synthetic Musks. Journal of the American Chemical Society, 55(12), 5031–5039. (URL: [Link])

-

Wallace Carothers - Wikipedia. (URL: [Link])

-

This compound | CAS number: 94113-47-0. BDG Synthesis. (URL: [Link])

-

Polyamides and Polyesters - Step-Growth Polymers. Chemistry LibreTexts. (URL: [Link])

-

LiCl-driven direct synthesis of mono-protected esters from long-chain dicarboxylic fatty acids. Nature Communications. (URL: [Link])

-

3, 3-Dimethyl-1, 5-Dioxacycloundecane-6,11-Dione. Axios Research. (URL: [Link])

Sources

- 2. Wallace Carothers | Lemelson [lemelson.mit.edu]

- 3. This compound CAS#: 94113-47-0 [chemicalbook.com]

- 4. ias.ac.in [ias.ac.in]

- 5. Wallace Carothers - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. scbt.com [scbt.com]

- 10. 3, 3-Dimethyl-1, 5-Dioxacycloundecane-6,11-Dione - CAS - 94113-47-0 | Axios Research [axios-research.com]

- 11. bdg.co.nz [bdg.co.nz]

- 12. This compound [lgcstandards.com]

Spectroscopic Profile of 3,3-Dimethyl-1,5-dioxacycloundecane-6,11-dione: A Technical Guide

Introduction

3,3-Dimethyl-1,5-dioxacycloundecane-6,11-dione is a macrocyclic diester, a class of compounds with growing interest in polymer chemistry, materials science, and drug delivery systems. Its unique 11-membered ring structure, incorporating two ester functionalities and a gem-dimethyl group, imparts specific chemical and physical properties. A thorough understanding of its spectroscopic characteristics is paramount for its identification, purity assessment, and for monitoring its behavior in various applications. This technical guide provides an in-depth analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound.

Molecular Structure and Isomerism

The structural formula of this compound is C₁₁H₁₈O₄, with a molecular weight of 214.26 g/mol. The presence of two ester groups within a macrocyclic ring introduces the possibility of conformational isomers. The gem-dimethyl group at the 3-position restricts conformational flexibility to some extent, influencing the overall shape of the molecule and the chemical environment of its constituent atoms.